1H and 31P NMR chemical shifts for diphenyl pentylphosphonate
1H and 31P NMR chemical shifts for diphenyl pentylphosphonate
An In-depth Technical Guide to the ¹H and ³¹P NMR Chemical Shifts for Diphenyl Pentylphosphonate
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical sciences, providing unparalleled insight into the molecular structure, dynamics, and purity of compounds. For organophosphorus compounds, a class with significant applications ranging from medicinal chemistry to materials science, multinuclear NMR—leveraging both proton (¹H) and phosphorus-31 (³¹P) nuclei—is particularly powerful. The ³¹P nucleus offers a unique spectroscopic window, characterized by its 100% natural abundance, a spin of ½, and a wide chemical shift range that is exquisitely sensitive to the electronic environment around the phosphorus atom.[1][2]
This guide provides a detailed technical overview of the expected ¹H and ³¹P NMR spectral characteristics of diphenyl pentylphosphonate. It is designed for researchers, scientists, and drug development professionals, offering not just predictive data but also the underlying theoretical principles and practical experimental protocols necessary for accurate spectral acquisition and interpretation. By synthesizing established NMR principles with data from analogous structures, this document serves as an authoritative reference for the characterization of this and related phosphonate compounds.
Molecular Structure and NMR Environments
Diphenyl pentylphosphonate possesses several distinct nuclear environments that give rise to a characteristic NMR fingerprint. The key to interpreting its spectra lies in identifying these unique positions within the molecule.
Diagram 1: Molecular Structure of Diphenyl Pentylphosphonate
Caption: Standardized workflow for NMR analysis of diphenyl pentylphosphonate.
Step-by-Step Methodology
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Sample Preparation:
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Accurately weigh 10-20 mg of diphenyl pentylphosphonate.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is generally a good first choice for non-polar to moderately polar compounds.
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Instrument Setup:
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Insert the sample into the NMR spectrometer.
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Lock the field frequency using the deuterium signal from the solvent.
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Tune and match the NMR probe for both the ¹H and ³¹P frequencies to ensure maximum sensitivity and optimal peak shape.
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Acquisition Parameters:
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¹H Spectrum:
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Pulse Width (p1): Calibrate a 90° pulse.
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Acquisition Time (aq): Set to 2-4 seconds to ensure good resolution.
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Relaxation Delay (d1): Use a delay of 1-5 seconds.
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Number of Scans (ns): Typically 8 to 16 scans are sufficient for good signal-to-noise.
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³¹P {¹H} Spectrum (Proton-Decoupled):
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Pulse Width (p1): Calibrate a 90° pulse for ³¹P.
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Acquisition Time (aq): Set to 1-2 seconds. [3] * Relaxation Delay (d1): For quantitative analysis, a delay of 5 times the longest T₁ of the phosphorus nucleus is recommended. For routine characterization, 2-5 seconds is often adequate. [3] * Number of Scans (ns): 32 to 64 scans usually provide an excellent signal.
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Referencing: Use an external standard of 85% H₃PO₄ defined at 0 ppm. [3]
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Advanced Considerations
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Solvent Effects: The choice of solvent can influence chemical shifts, particularly for the ³¹P nucleus, which is sensitive to solvent polarity and hydrogen bonding capabilities. [4][5]In protic solvents, the ³¹P signal may shift downfield compared to its position in aprotic solvents like CDCl₃. [6]It is crucial to report the solvent used when documenting spectral data.
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Heteronuclear Coupling Constants (J-coupling): The coupling between ³¹P and ¹H nuclei provides valuable structural information. The two-bond coupling (²JPH) between the phosphorus and the α-protons is typically in the range of 15-25 Hz for similar phosphonates. This coupling is a definitive tool for assigning the α-methylene group.
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Purity Assessment via NMR: Both ¹H and ³¹P NMR are excellent for assessing sample purity. The ³¹P spectrum can quickly reveal phosphorus-containing impurities, which might be difficult to detect otherwise. [2]The ¹H spectrum can be used to quantify residual solvents and other non-phosphorus impurities.
Conclusion
The structural characterization of diphenyl pentylphosphonate is effectively achieved through a combined ¹H and ³¹P NMR spectroscopic approach. The ³¹P spectrum provides a direct and sensitive handle on the phosphorus environment, while the ¹H spectrum elucidates the complete proton framework of the molecule. The predicted chemical shifts, multiplicities, and coupling patterns detailed in this guide provide a robust framework for scientists to confirm the identity, assess the purity, and understand the structural nuances of this important class of organophosphorus compounds.
References
- BenchChem. (2025). Comparative Analysis of 31P NMR Chemical Shifts for Diethyl Alkyl Phosphonates.
- Sindt, M., Stephan, B., Schneider, M., & Mieloszynski, J. L. (2006). CHEMICAL SHIW PREDICTION OF 31P-NMR SHIFTS FOR DIALKYL OR DIARYL PHOSPHONATES. Phosphorus, Sulfur, and Silicon and the Related Elements, 174(1).
- Li, S., et al. (1988). STUDIES ON ORGANOPHOSPHORUS COMPOUNDS. XXVII. SOLVENT EFFECTS ON THE31P NMR CHEMICAL SHIFTS OF SOME CYCLIC PHOSPHONATES. Phosphorous and Sulfur and the Related Elements, 36.
- Li, S., et al. (2007). STUDIES ON ORGANOPHOSPHORUS COMPOUNDS. XXVII. SOLVENT EFFECTS ON THE 31P NMR CHEMICAL SHIFTS OF SOME CYCLIC PHOSPHONATES. Taylor & Francis Online.
- Maryasin, B., & Zipse, H. (2026). Predicting 31P NMR Shifts in Large-Scale, Heterogeneous Databases by Gas Phase DFT: Impact of Conformer and Solvent Effects. PMC.
- Steffen's Chemistry Pages. (n.d.). 31P chemical shifts.
- JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures.
- ProQuest. (n.d.). 31P-Nmr Investigations of Solvent Effects for Ligands Used in Lanthanide and Actinide Extraction Technologies.
- Chemistry Steps. (2024). NMR Chemical Shift Values Table.
- OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry.
- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Oregon State University. (2022). 1H NMR Chemical Shift.
- Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.
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